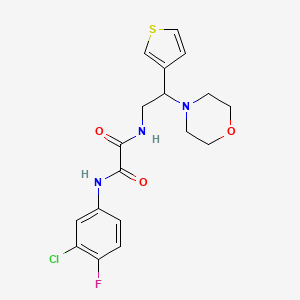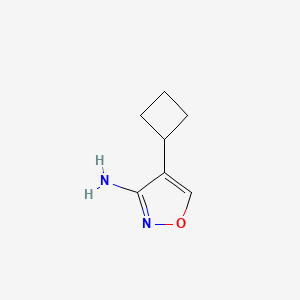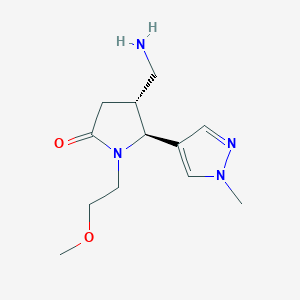
N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the transport of salt and water across epithelial surfaces in the body. Mutations in the CFTR gene cause cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been shown to be a potent inhibitor of CFTR function and has potential therapeutic applications for cystic fibrosis and other diseases.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
Research has identified compounds with structural similarities to N1-(3-chloro-4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide as effective neurokinin-1 (NK1) receptor antagonists. These compounds have shown potential in pre-clinical tests for clinical efficacy in treating conditions such as emesis and depression, highlighting their significance in the development of new therapeutic agents (Harrison et al., 2001).
Antimicrobial Activity
Another study focused on the synthesis and characterization of related compounds, demonstrating their potential in antimicrobial applications. These compounds have shown remarkable activity against bacteria such as tuberculosis (TB) and displayed superior anti-microbial activities, indicating their potential as effective agents in combating infectious diseases (Mamatha S.V et al., 2019).
Ionic Liquids and Quaternary Salts
Research on N-alkyl- and N-fluoroalkyl-substituted oxazolidinium- and morpholinium-based quaternary salts and ionic liquids has opened new avenues in materials science. These compounds exhibit remarkable thermal stability and could be utilized in various industrial applications, including as novel solvents or components in electronic devices (Kim et al., 2004).
Potassium Channel Openers
Further studies have synthesized compounds acting as KCNQ2 potassium channel openers, demonstrating significant oral activity in rat models of migraine. This suggests their potential application in the development of treatments for neurological disorders, particularly those involving cortical spreading depression (Wu et al., 2003).
Anticancer Agents
Compounds structurally related to this compound have been explored for their potential as anticancer agents. Specifically, derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, including cervical, lung adenocarcinoma, and breast cancer cells. This research contributes to the ongoing search for more effective and targeted cancer therapies (Riadi et al., 2021).
Propiedades
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O3S/c19-14-9-13(1-2-15(14)20)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXLKDFNVJJNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2721561.png)

![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2721565.png)


![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2721569.png)


![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2721574.png)
![N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B2721575.png)
![3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine](/img/structure/B2721576.png)
